molecular formula C19H26O3 B12436321 (1R,4aS)-1-hydroxy-7-(2-hydroxypropan-2-yl)-1,4a-dimethyl-3,4,10,10a-tetrahydro-2H-phenanthren-9-one

(1R,4aS)-1-hydroxy-7-(2-hydroxypropan-2-yl)-1,4a-dimethyl-3,4,10,10a-tetrahydro-2H-phenanthren-9-one

Cat. No.: B12436321
M. Wt: 302.4 g/mol
InChI Key: SGCHZBKQDFNHSL-VOBHOPKGSA-N
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Description

(1R,4aS)-1-hydroxy-7-(2-hydroxypropan-2-yl)-1,4a-dimethyl-3,4,10,10a-tetrahydro-2H-phenanthren-9-one is a complex organic compound with a phenanthrene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,4aS)-1-hydroxy-7-(2-hydroxypropan-2-yl)-1,4a-dimethyl-3,4,10,10a-tetrahydro-2H-phenanthren-9-one typically involves multi-step organic reactions. The process starts with the formation of the phenanthrene core, followed by the introduction of the hydroxyl and ketone groups through selective oxidation and reduction reactions. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality and scalability of the compound.

Chemical Reactions Analysis

Types of Reactions

(1R,4aS)-1-hydroxy-7-(2-hydroxypropan-2-yl)-1,4a-dimethyl-3,4,10,10a-tetrahydro-2H-phenanthren-9-one undergoes various types of chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones or carboxylic acids.

    Reduction: Reduction of ketone groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions such as solvent choice, temperature, and pH are carefully controlled to direct the reaction towards the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the hydroxyl group can lead to the formation of a ketone, while reduction of the ketone group can yield a secondary alcohol.

Scientific Research Applications

(1R,4aS)-1-hydroxy-7-(2-hydroxypropan-2-yl)-1,4a-dimethyl-3,4,10,10a-tetrahydro-2H-phenanthren-9-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1R,4aS)-1-hydroxy-7-(2-hydroxypropan-2-yl)-1,4a-dimethyl-3,4,10,10a-tetrahydro-2H-phenanthren-9-one involves its interaction with specific molecular targets and pathways. The hydroxyl and ketone groups play a crucial role in its binding affinity and reactivity with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    15-Hydroxy-7-oxoabieta-8,11,13-trien-18-oic acid: Shares a similar phenanthrene backbone and functional groups.

    (1R,4aS)-7-(2-Hydroxypropan-2-yl)-1,4a-dimethyl-9-oxo-3,4,10,10a-tetrahydro-2H-phenanthrene-1-carboxylic acid: Another compound with a closely related structure.

Uniqueness

The uniqueness of (1R,4aS)-1-hydroxy-7-(2-hydroxypropan-2-yl)-1,4a-dimethyl-3,4,10,10a-tetrahydro-2H-phenanthren-9-one lies in its specific arrangement of functional groups and stereochemistry, which confer distinct chemical properties and biological activities compared to similar compounds.

Properties

Molecular Formula

C19H26O3

Molecular Weight

302.4 g/mol

IUPAC Name

(1R,4aS)-1-hydroxy-7-(2-hydroxypropan-2-yl)-1,4a-dimethyl-3,4,10,10a-tetrahydro-2H-phenanthren-9-one

InChI

InChI=1S/C19H26O3/c1-17(2,21)12-6-7-14-13(10-12)15(20)11-16-18(14,3)8-5-9-19(16,4)22/h6-7,10,16,21-22H,5,8-9,11H2,1-4H3/t16?,18-,19-/m1/s1

InChI Key

SGCHZBKQDFNHSL-VOBHOPKGSA-N

Isomeric SMILES

C[C@]12CCC[C@@](C1CC(=O)C3=C2C=CC(=C3)C(C)(C)O)(C)O

Canonical SMILES

CC12CCCC(C1CC(=O)C3=C2C=CC(=C3)C(C)(C)O)(C)O

Origin of Product

United States

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